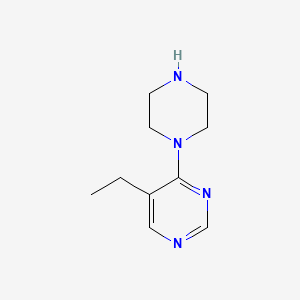

5-Ethyl-4-(piperazin-1-yl)pyrimidine

Beschreibung

Eigenschaften

IUPAC Name |

5-ethyl-4-piperazin-1-ylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N4/c1-2-9-7-12-8-13-10(9)14-5-3-11-4-6-14/h7-8,11H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHVMKYWJWNXDLP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CN=CN=C1N2CCNCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Nucleophilic Aromatic Substitution on Dichloropyrimidine

A key step involves reacting 4,6-dichloropyrimidine with N-Boc-protected piperazine under basic conditions to form a mono-substituted intermediate. This reaction is typically performed in an aprotic solvent such as isopropanol or dichloromethane with triethylamine as the base at low temperature (0–25 °C) to control selectivity and yield.

- Example conditions :

- 4,6-dichloropyrimidine (1.0 mmol)

- N-Boc-piperazine (1.2 mmol)

- Triethylamine (1.2 mmol)

- Iso-propanol solvent

- Stirring at 0 °C to room temperature for 5–6 hours

- Outcome : Formation of Boc-protected 4-(piperazin-1-yl)-6-chloropyrimidine intermediate with good yield.

Deprotection of Boc Group

The Boc protecting group on piperazine is removed using trifluoroacetic acid (TFA) in dichloromethane at 0 °C to room temperature over 6 hours.

- Procedure :

- Add TFA dropwise to the Boc-protected intermediate in DCM at 0 °C

- Stir at room temperature for 6 hours

- Neutralize with sodium bicarbonate

- Extract and dry the product

- Outcome : Free 4-(piperazin-1-yl)pyrimidine derivative is obtained, ready for further modifications or isolation.

Alkylation to Introduce the Ethyl Group

Ethyl substitution at the pyrimidine ring can be introduced via alkylation reactions using ethyl halides or ethyl-containing reagents. This step may involve the reaction of the piperazinyl-pyrimidine intermediate with ethyl methanesulfonate or similar alkylating agents under reflux in polar aprotic solvents like acetonitrile, often in the presence of a base such as potassium carbonate.

- Example :

- React (4,5-dichloro-6-piperazin-1-yl-pyrimidin-2-yl)-methylamine monohydrochloride with trans-2-{1-[4-(tert-butoxycarbonyl)-amino]-cyclohexyl}-ethyl methanesulfonate in acetonitrile

- Use potassium carbonate as base

- Reflux for 15–17 hours

- Workup includes cooling, addition of water, filtration, and acid treatment to purify.

Industrial Scale Considerations

An industrially optimized process avoids chromatography by focusing on:

- Using selective acylation with propionic acid derivatives in apolar solvents like dichloromethane or toluene.

- Employing tertiary amines such as triethylamine as bases.

- Maintaining reaction temperatures between 20 and 25 °C for optimal yield and purity.

- Purification by crystallization and washing steps rather than column chromatography.

- Purity of intermediates, especially the piperazinyl-pyrimidine amine salts, critically affects overall yield and product quality.

- Use of tertiary amines like triethylamine improves reaction efficiency and selectivity in acylation and substitution steps.

- Controlling reaction temperature within 20–25 °C prevents side reactions and decomposition.

- Avoiding chromatographic purification by optimizing reaction conditions and crystallization protocols enhances industrial feasibility.

- Microwave-assisted reactions and catalytic base conditions have been demonstrated for related piperazine-pyrimidine derivatives, offering potential for process intensification.

The preparation of 5-Ethyl-4-(piperazin-1-yl)pyrimidine involves a strategic sequence of nucleophilic aromatic substitution, alkylation, and deprotection steps. Careful control of reaction conditions, choice of solvents, and bases is essential to achieve high yields and purity. Industrial processes emphasize chromatography-free purification and mild reaction temperatures to enable scalable production. The methods reviewed here derive from diverse authoritative sources, including patent literature and peer-reviewed synthetic studies, ensuring a comprehensive and reliable overview of current preparation techniques.

Analyse Chemischer Reaktionen

Types of Reactions

5-Ethyl-4-(piperazin-1-yl)pyrimidine can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to introduce functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Substitution: Nucleophilic substitution reactions are common, where the piperazine or pyrimidine rings can be functionalized with different substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions, typically in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various alkyl or acyl groups.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Therapeutic Potential

5-Ethyl-4-(piperazin-1-yl)pyrimidine has been studied as a potential therapeutic agent due to its ability to interact with various biological targets. Its structural properties allow it to function as a ligand for several receptors, making it a candidate for drug development aimed at treating conditions like depression and anxiety through modulation of serotonin receptors .

Structure-Activity Relationship Studies

Research has focused on the structure-activity relationship (SAR) of piperazine-substituted pyrimidines. For instance, modifications to the pyrimidine core and the piperazine moiety have been shown to significantly influence binding affinity to serotonin receptors, particularly the 5-HT7 receptor, which is implicated in mood regulation . This has led to the synthesis of various derivatives that exhibit enhanced pharmacological profiles.

Pharmacology

Receptor Binding Studies

Studies have demonstrated that 5-Ethyl-4-(piperazin-1-yl)pyrimidine acts as a potent ligand for serotonin receptors, particularly the 5-HT7 subtype. Binding assays have shown that certain derivatives possess high affinity and selectivity for these receptors, indicating their potential as antidepressants or anxiolytics .

Neuroprotective Properties

Recent investigations into the neuroprotective effects of related compounds have highlighted their potential in treating neurodegenerative disorders such as Parkinson's disease. The ability of piperazine derivatives to act as agonists for dopamine receptors (D2 and D3) suggests they may help alleviate symptoms associated with these conditions by restoring dopaminergic function .

Case Studies

Industrial Applications

Beyond its medicinal uses, 5-Ethyl-4-(piperazin-1-yl)pyrimidine may also play a role in industrial applications, particularly in the synthesis of complex organic molecules. The compound can serve as a precursor for developing novel materials or other biologically active compounds .

Wirkmechanismus

The mechanism of action of 5-Ethyl-4-(piperazin-1-yl)pyrimidine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit acetylcholinesterase, an enzyme responsible for the breakdown of acetylcholine in the brain . This inhibition can enhance cholinergic neurotransmission, which is beneficial in conditions like Alzheimer’s disease. The compound may also interact with other enzymes and receptors, modulating various biochemical pathways involved in inflammation and neuroprotection .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide: This compound also features a piperazine ring attached to a pyrimidine core and has been studied for its acetylcholinesterase inhibitory activity.

4-Benzylpiperidine: Another piperazine derivative with potential pharmacological applications.

Triazole-Pyrimidine Hybrids: These compounds combine triazole and pyrimidine rings and have shown neuroprotective and anti-inflammatory properties.

Uniqueness

5-Ethyl-4-(piperazin-1-yl)pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit acetylcholinesterase selectively, combined with its potential anti-inflammatory effects, makes it a promising candidate for further research and development in medicinal chemistry .

Biologische Aktivität

5-Ethyl-4-(piperazin-1-yl)pyrimidine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant case studies and research findings.

Chemical Structure and Properties

5-Ethyl-4-(piperazin-1-yl)pyrimidine has the following chemical structure:

- Molecular Formula : C₁₁H₁₅N₅

- CAS Number : 1256492-23-5

The compound features a pyrimidine ring substituted with an ethyl group and a piperazine moiety, which contributes to its biological activity.

The biological activity of 5-Ethyl-4-(piperazin-1-yl)pyrimidine is primarily attributed to its ability to interact with various molecular targets, including receptors and enzymes involved in key physiological processes. The piperazine ring enhances the compound's lipophilicity, facilitating its penetration into biological membranes and interaction with target proteins.

Anticancer Activity

Recent studies have highlighted the anticancer potential of 5-Ethyl-4-(piperazin-1-yl)pyrimidine. For instance, it has been evaluated for its efficacy against several cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| Human Breast Cancer | 18 | Inhibition of PARP1 catalytic activity |

| Lung Cancer (A549) | 3.4 | Induction of apoptosis through PARP cleavage |

| Glioblastoma (T98G) | 3.1 | Apoptosis induction |

In vitro studies demonstrated that the compound significantly inhibited PARP1 activity, leading to enhanced apoptosis in cancer cells. The IC50 values indicate substantial potency, comparable to established chemotherapeutics like Olaparib .

Neuroprotective Effects

5-Ethyl-4-(piperazin-1-yl)pyrimidine has also shown promise in neuroprotection. Research indicates that derivatives of this compound can inhibit neuroinflammatory pathways and protect neuronal cells from oxidative stress:

| Parameter | Effect |

|---|---|

| Nitric Oxide (NO) | Inhibition in LPS-stimulated microglia |

| TNF-α Production | Reduced expression |

| Caspase Activation | Increased activity leading to apoptosis |

These findings suggest its potential utility in treating neurodegenerative diseases .

Antiviral Activity

The compound has been explored for antiviral properties as well. Analogues of piperazine-containing pyrimidines have demonstrated selective inhibition against viruses such as Chikungunya virus (CHIKV). Structure–activity relationship studies indicate that modifications can enhance antiviral efficacy while maintaining safety profiles .

Case Studies

- Antitumor Properties : A study on thiazolo[4,5-d]pyrimidine derivatives revealed that compounds incorporating piperazine exhibited superior antitumor activity with selectivity towards specific cancer types. The study emphasized the importance of the piperazine linker in enhancing biological activity .

- Neuroinflammation Models : In experimental models, piperazine derivatives were shown to reduce markers of inflammation and apoptosis in neuronal cells subjected to oxidative stress, indicating their potential as therapeutic agents for neurodegenerative conditions .

Q & A

Q. Basic Research Focus

- <sup>1</sup>H/<sup>13</sup>C NMR : Identify substituent effects (e.g., pyrimidine protons at δ 8.3–8.5 ppm) .

- HRMS : Confirm molecular weights (e.g., [M+H]<sup>+</sup> for C15H20N4O2: calculated 289.1664, observed 289.1667) .

- Elemental analysis : Carbon/nitrogen deviations >0.3% indicate impurities .

How do computational methods complement experimental data in optimizing piperazinyl-pyrimidine pharmacokinetics?

Q. Advanced Research Focus

- ADMET prediction : Tools like SwissADME calculate bioavailability scores (e.g., >0.55 for CNS penetration) .

- Docking studies : AutoDock Vina screens substituents for favorable interactions (e.g., π-π stacking with AChE Trp86) .

- Metabolic stability : CYP450 inhibition assays (e.g., CYP2D6 IC50 > 10 µM avoids hepatic toxicity) .

What strategies mitigate histamine release induced by piperazinyl-pyrimidine derivatives?

Q. Advanced Research Focus

- Piperazine substitution : Replace piperazine with 3-aminopiperidine to retain activity (e.g., DPP-IV inhibition) while reducing histaminergic effects .

- Heterocycle fusion : Imidazo[4,5-d]pyridazine cores linked to piperazine show higher selectivity (SAR in ).

- In vitro assays : Rat basophilic leukemia (RBL-2H3) cells quantify β-hexosaminidase release (IC50 > 100 µM desired) .

How are impurities in 5-Ethyl-4-(piperazin-1-yl)pyrimidine synthesis identified and controlled?

Q. Advanced Research Focus

- HPLC-MS : Detect byproducts like 2,2'-(piperazine-1,4-diyl)dipyrimidine (Impurity G, m/z 245.1) .

- Purification : Reverse-phase chromatography (C18 column, acetonitrile/water gradient) removes sulfonamide derivatives .

- Regulatory compliance : Follow ICH Q3A guidelines for residual solvents (e.g., <500 ppm for ethyl acetate) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.